molecular formula C14H20ClN3OS B2692154 4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1185134-27-3

4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No. B2692154
CAS RN: 1185134-27-3
M. Wt: 313.84
InChI Key: VSUAPBXYECZTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride” is a chemical compound with the molecular formula C14H20ClN3OS. It is a derivative of benzo[d]thiazole . The compound is related to a series of pyrimido[4,5-d][1,3]oxazin-2-one derivatives, which have been evaluated for their inhibitory activity against Bruton’s tyrosine kinase (BTK), a key component of the B cell receptor signaling pathway .

Scientific Research Applications

Synthetic Pathways and Drug Discovery Building Blocks Benzo[d]thiazole derivatives, including compounds related to 4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride, are pivotal in synthetic and medicinal chemistry. An efficient synthesis route for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been established, showcasing the utility of these compounds as versatile building blocks in drug discovery. These synthesized derivatives offer significant potential for modification and exploration in the context of medicinal chemistry, providing a foundation for the development of novel therapeutic agents (Durcik et al., 2020).

Antimicrobial Activity Research into new pyridine derivatives incorporating benzothiazole moieties has demonstrated variable and modest antimicrobial activity against several bacterial and fungal strains. The exploration of these compounds highlights the relevance of benzo[d]thiazole derivatives, including this compound, in developing new antimicrobial agents with potential clinical applications (Patel, Agravat, & Shaikh, 2011).

Cardioprotective Potential The cardioprotective activity of 2-arylimino-1,3-thiazole derivatives has been investigated, revealing compounds with moderate to high efficacy in vitro. This research signifies the potential of benzo[d]thiazole derivatives in contributing to cardiovascular disease management and therapy. Among the compounds studied, a specific derivative showed promising results, indicating the utility of these chemical structures in designing new cardioprotective drugs (Drapak et al., 2019).

Anticancer Activity The synthesis and evaluation of 4-thiazolidinones containing the benzothiazole moiety have been conducted, with some compounds displaying significant anticancer activity across various cancer cell lines. This research underscores the importance of benzothiazole derivatives in the development of novel anticancer therapies, offering insights into their potential mechanisms of action and therapeutic applications (Havrylyuk et al., 2010).

properties

IUPAC Name

4-methoxy-7-methyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS.ClH/c1-10-4-5-11(18-3)12-13(10)19-14(15-12)17-8-6-16(2)7-9-17;/h4-5H,6-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUAPBXYECZTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.